molecular formula C24H34O6 B13449761 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate

2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate

Cat. No.: B13449761
M. Wt: 418.5 g/mol
InChI Key: ORFMCUSRHZJDBM-FVSFZXNWSA-N
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Description

2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is a synthetic derivative of medroxyprogesterone acetate, a progestin used in various hormonal therapies. This compound is characterized by the presence of hydroxyl groups at the 2beta and 6beta positions, which may influence its biological activity and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate typically involves the hydroxylation of medroxyprogesterone acetate. The reaction conditions often include the use of specific catalysts and reagents to achieve selective hydroxylation at the desired positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process may include multiple steps such as purification, crystallization, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate involves its interaction with progesterone receptors. It transforms a proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma. The compound’s hydroxyl groups may enhance its binding affinity and selectivity for progesterone receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is unique due to the presence of hydroxyl groups at the 2beta and 6beta positions, which may enhance its pharmacokinetic properties and biological activity compared to other similar compounds .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[(2S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O6/c1-13(25)24(30-14(2)26)9-7-17-15-11-23(5,29)20-10-18(27)19(28)12-21(20,3)16(15)6-8-22(17,24)4/h10,15-17,19,28-29H,6-9,11-12H2,1-5H3/t15-,16+,17+,19+,21-,22+,23+,24+/m1/s1

InChI Key

ORFMCUSRHZJDBM-FVSFZXNWSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@](C4=CC(=O)[C@H](C[C@]34C)O)(C)O)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C(CC34C)O)(C)O)C)OC(=O)C

Origin of Product

United States

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